5-Isopropyl Moiety is Critical for Nanomolar Potency in CDK Inhibition
SAR studies on pyrazolo[4,3-d]pyrimidine derivatives demonstrate that the 5-isopropyl group is essential for achieving nanomolar potency against CDK2 and CDK5. While the study evaluated a specific series, the 5-isopropyl substitution pattern was a key determinant of high activity [1].
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for the building block; class trend indicates low nanomolar IC50 values for CDK2 and CDK5 when the 5-isopropyl moiety is present in the final inhibitor |
| Comparator Or Baseline | Compounds with other 5-alkyl or hydrogen substitutions |
| Quantified Difference | Qualitative: The 5-isopropyl group contributes to low nanomolar IC50 values; SAR indicates that the isopropyl group is optimal for potency |
| Conditions | In vitro kinase inhibition assays using recombinant CDK2/cyclin E and CDK5/p25 |
Why This Matters
Demonstrates that 4-Chloro-5-isopropylpyrimidine provides a direct entry to potent CDK inhibitor series, saving time and cost in SAR exploration compared to alternative building blocks.
- [1] Vymětalová, L., Havlíček, L., Šturc, A., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. View Source
